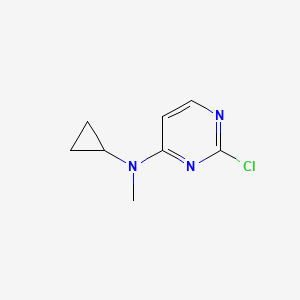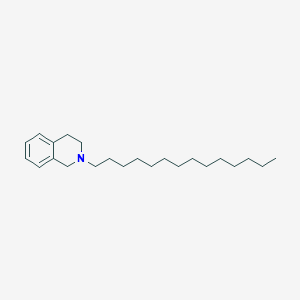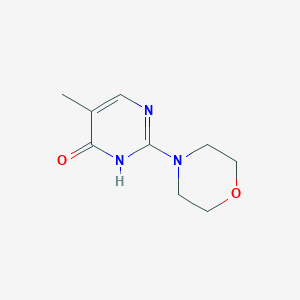
4-Amino-2-chlorobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-chlorobutanoic acid is an organic compound with the molecular formula C4H8ClNO2 It is a derivative of butanoic acid, characterized by the presence of an amino group at the 4th position and a chlorine atom at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-chlorobutanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide . Another method involves the reductive amination of an α-keto acid with ammonia and a reducing agent .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis techniques. For example, the use of recyclable chiral auxiliaries to form corresponding Ni(II) complexes with glycine Schiff base, followed by alkylation with CF3–CH2–I under basic conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-2-chlorobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted butanoic acids, while oxidation and reduction reactions can lead to different amino acid derivatives .
Applications De Recherche Scientifique
4-Amino-2-chlorobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals
Mécanisme D'action
The mechanism of action of 4-Amino-2-chlorobutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, including enzyme catalysis and signal transduction .
Comparaison Avec Des Composés Similaires
4-Chlorobutanoic acid: Similar in structure but lacks the amino group.
2-Amino-4-chlorobutanoic acid: Similar but with different positioning of the amino and chlorine groups.
4-Amino-2-chlorobenzoic acid: Contains a benzene ring instead of a butanoic acid backbone .
Uniqueness: 4-Amino-2-chlorobutanoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C4H8ClNO2 |
|---|---|
Poids moléculaire |
137.56 g/mol |
Nom IUPAC |
4-amino-2-chlorobutanoic acid |
InChI |
InChI=1S/C4H8ClNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8) |
Clé InChI |
GMTKEFXQMRVCOB-UHFFFAOYSA-N |
SMILES canonique |
C(CN)C(C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}](/img/structure/B12916422.png)


![2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione](/img/structure/B12916428.png)


![Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12916437.png)
![Furo[3,4-B]benzofuran](/img/structure/B12916446.png)
![Furo[3,4-b]furan](/img/structure/B12916448.png)





